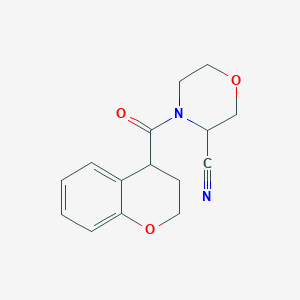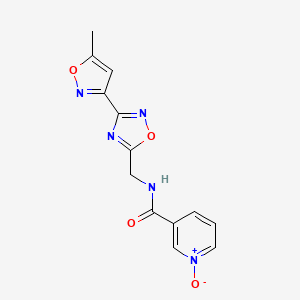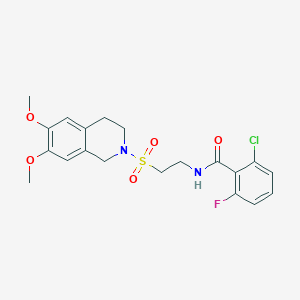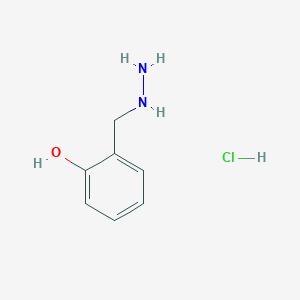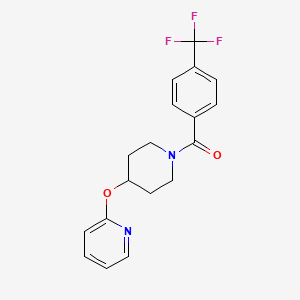![molecular formula C14H14N4O4 B2895235 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170281-71-6](/img/structure/B2895235.png)
5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . Numerous natural and synthetic pyrimidines are known to exist .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . For instance, chalcones can undergo cyclization upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones and pyrimidinethiones .
Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are characterized by positive electrostatic potential over hydrogen atoms in N-CH3 and N-CH2 groups, whereas negative electrostatic potential is scattered over all of the oxygen atoms contained in the molecule .
Chemical Reactions Analysis
The reactivity of the substituents linked to the pyrimidopyrimidine skeleton, including thione and amide groups, nucleophilic substitutions, condensations, ring transformations, and coordination chemistry, has been studied .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Pyrimidine derivatives, such as AKOS024268049, have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and nuclear factor κB . These compounds can potentially be developed into medications that help manage conditions like arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.
Antiviral Research
The structural framework of AKOS024268049 allows for potential antiviral applications. Pyrimidine analogs have been explored for their ability to interfere with viral replication processes. Research into similar compounds has shown promise in the treatment of diseases caused by viruses such as HIV, hepatitis, and influenza .
Anticancer Therapeutics
Pyrimidines, including AKOS024268049, are being investigated for their therapeutic potential in cancer treatment. They may function as kinase inhibitors, which are crucial in the signaling pathways that regulate cell growth and proliferation. By inhibiting these pathways, such compounds could be effective in slowing down or stopping the growth of cancer cells .
Neuroprotective Effects
Research has indicated that pyrimidine derivatives can have neuroprotective effects. They may protect nerve cells against damage, degeneration, or impairment of function. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Cardiovascular Health
Compounds like AKOS024268049 may contribute to cardiovascular health by affecting the biochemical pathways involved in heart diseases. Their potential to act on enzymes and receptors related to cardiac function could lead to new treatments for conditions such as hypertension and heart failure .
Antibacterial and Antifungal Properties
The pyrimidine core of AKOS024268049 can be modified to target bacterial and fungal pathogens. These compounds can be designed to disrupt the cell wall synthesis of microbes, leading to their death. This application is crucial in the development of new antibiotics to combat resistant strains of bacteria and fungi .
Wirkmechanismus
Target of Action
AKOS024268049, also known as 5-(3-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione or F5685-0084, primarily targets the Angiotensin II Receptor Type 1 (AT1) . The AT1 receptor is found on blood vessels and other tissues, such as the heart .
Mode of Action
AKOS024268049 acts as a receptor antagonist that blocks the AT1 receptors . This blocking action prevents the binding of angiotensin II, a hormone that causes vasoconstriction and the release of aldosterone . By blocking these receptors, AKOS024268049 inhibits the contraction of vascular smooth muscle and the subsequent increase in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by AKOS024268049 is the Renin-Angiotensin System (RAS) . By blocking the AT1 receptors, AKOS024268049 inhibits the effects of angiotensin II, leading to vasodilation, reduced secretion of aldosterone, and decreased blood volume . This results in a decrease in arterial pressure and a reduction in the workload on the heart .
Pharmacokinetics
Pharmacokinetics refers to how the body affects a drug, including the time course of its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The molecular and cellular effects of AKOS024268049’s action primarily involve the dilation of arteries and veins , thereby reducing arterial pressure and the preload and afterload on the heart . It also downregulates sympathetic adrenergic activity and decreases blood volume .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS024268049. These factors can include the patient’s age, sex, genetic makeup, renal function, and individual physiology . For example, the half-life of some drugs may be remarkably long in older people, affecting the drug’s efficacy and potential side effects
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-17-11-9(12(20)18(2)14(17)22)10(15-13(21)16-11)7-4-3-5-8(19)6-7/h3-6,10,19H,1-2H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDNMBHQZROSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-hydroxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

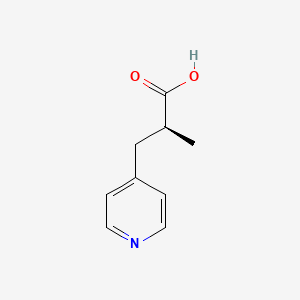
![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2895158.png)
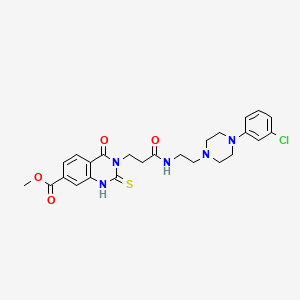
![4-Chlorobenzyl 2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinyl sulfone](/img/structure/B2895163.png)

